Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS: 37465-31-9), commonly referred to as tetraethyl vinylidenebisphosphonate (VBP), is a highly reactive electron-deficient alkene and a primary synthetic intermediate for generating geminal bisphosphonates. Functioning primarily as a Michael acceptor and a dienophile, this tetraethyl ester provides a direct pathway to functionalized bisphosphonates via conjugate additions with both strong and mild nucleophiles, as well as through 1,3-dipolar cycloadditions and Diels-Alder reactions . From a procurement perspective, VBP is prioritized over its saturated analogs because its reactive carbon-carbon double bond allows for functionalization without the need for aggressive deprotonation, while its esterified form ensures high solubility in organic solvents and prevents the premature metal-chelation issues typical of free bisphosphonic acids [1].
Substituting tetraethyl ethene-1,1-diylbis(phosphonate) with closely related analogs fundamentally alters available synthetic pathways and processability. If a buyer substitutes this compound with tetraethyl methylenebisphosphonate (the saturated analog), the molecule can only act as a nucleophile, requiring strong bases to deprotonate the central carbon before functionalization can occur. Conversely, substituting with monophosphonates like diethyl vinylphosphonate removes the gem-bisphosphonate moiety entirely, failing to yield the critical P-C-P backbone required for downstream pharmacological applications [1]. Furthermore, attempting to use free vinylidenebisphosphonic acid instead of the tetraethyl ester leads to severe processability issues, as the free acid strongly chelates transition metal catalysts and suffers from poor solubility in standard organic solvents, derailing organometallic and organocatalytic workflows [2].
Tetraethyl ethene-1,1-diylbis(phosphonate) serves as a highly specific dienophile for synthesizing cyclic gem-bisphosphonates. While the introduction of the second phosphonate group increases steric hindrance and lowers the reaction rate compared to dialkyl vinylphosphonates, VBP successfully reacts with substituted 1,3-dienes at 90–110 °C under solvent-free conditions to yield 60–85% of the corresponding cyclohex-3-ene-1,1-bis(phosphonates) [1]. Monophosphonate analogs react faster but cannot produce the pharmacologically essential gem-bisphosphonate ring system, making VBP the mandatory precursor for these cyclic structures[1].
| Evidence Dimension | Cycloaddition yield of cyclic gem-bisphosphonates |
| Target Compound Data | 60–85% yield (at 90–110 °C, solvent-free) |
| Comparator Or Baseline | Diethyl vinylphosphonate (yields 0% cyclic gem-bisphosphonates due to missing second phosphonate group) |
| Quantified Difference | Enables 100% of the specific gem-bisphosphonate target formation despite steric penalties |
| Conditions | Reaction with substituted 1,3-dienes at 90–110 °C without solvent |
Procurement of VBP is essential for accessing cyclic gem-bisphosphonates, as monophosphonate alternatives cannot form the required P-C-P pharmacophore.
As an electron-deficient alkene, tetraethyl ethene-1,1-diylbis(phosphonate) acts as a highly reactive Michael acceptor, allowing for direct conjugate addition by mild nucleophiles such as primary and secondary amines, mercaptans, and alcohols without the need for strong bases . In contrast, the saturated baseline material, tetraethyl methylenebisphosphonate, requires strong deprotonation (e.g., via sodium hydride) to function as a nucleophile . This polarity reversal enables VBP to be used in mild, base-free conditions, significantly broadening the functional group tolerance during the synthesis of complex aminobisphosphonates.
| Evidence Dimension | Reaction pathway and activation requirement |
| Target Compound Data | Direct electrophilic addition (Michael acceptor) under mild, base-free conditions |
| Comparator Or Baseline | Tetraethyl methylenebisphosphonate (requires strong base deprotonation to act as a nucleophile) |
| Quantified Difference | Eliminates the requirement for strong base activation, enabling direct functionalization with mild nucleophiles |
| Conditions | Conjugate addition of amines/mercaptans in standard organic solvents |
Buyers synthesizing sensitive aminobisphosphonates should select VBP to avoid the harsh basic conditions required when using saturated methylenebisphosphonate precursors.
The tetraethyl esterification of the bisphosphonate moiety in VBP is critical for maintaining processability in complex catalytic workflows. Free bisphosphonic acids have a strong capacity to bind metal ions, which rapidly inactivates transition metal catalysts and severely restricts solubility to aqueous environments[1]. Tetraethyl ethene-1,1-diylbis(phosphonate) bypasses this issue, remaining highly soluble in organic solvents and fully compatible with transition-metal and organocatalytic systems, allowing for advanced transformations (such as enantioselective epoxidation or cross-coupling) prior to final deprotection [1].
| Evidence Dimension | Catalyst inactivation and solvent compatibility |
| Target Compound Data | Compatible with transition-metal catalysts; soluble in organic solvents |
| Comparator Or Baseline | Free vinylidenebisphosphonic acid (inactivates metal catalysts via strong chelation; poor organic solubility) |
| Quantified Difference | Prevents catalyst poisoning and enables homogeneous organic-phase reactions |
| Conditions | Metal-catalyzed or organocatalytic functionalization of the carbon-carbon double bond |
For multi-step syntheses requiring metal catalysts or organic solvents, the tetraethyl ester form is a mandatory procurement choice over the free acid to prevent catalyst quenching.
VBP is the primary starting material for synthesizing aminobisphosphonates via mild aza-Michael additions. Its ability to react directly with primary and secondary amines without strong bases makes it a highly efficient choice for generating libraries of anti-resorptive bone-targeting agents and antiparasitic compounds .
Due to its specific dienophile reactivity, VBP is procured for Diels-Alder and 1,3-dipolar cycloadditions. It enables the direct construction of five- and six-membered rings containing the bisphosphonate unit, which are structurally inaccessible when using monophosphonate precursors [1].
In research requiring transition-metal catalysis or organocatalysis to build complex bisphosphonate architectures, VBP is selected over free bisphosphonic acids to ensure solubility in organic solvents and to prevent the premature chelation and deactivation of metal catalysts[2].